molecular formula C12H14N2O2 B15068411 methyl N-[2-(1H-indol-3-yl)ethyl]carbamate CAS No. 58635-45-3

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

Cat. No.: B15068411
CAS No.: 58635-45-3
M. Wt: 218.25 g/mol
InChI Key: HCBAFFNXFPNJMN-UHFFFAOYSA-N
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Description

Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58635-45-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

HCBAFFNXFPNJMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Contextualizing Indole Derivatives in Chemical Biology and Medicinal Chemistry

The indole (B1671886) moiety, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and chemical biology. mdpi.comwikipedia.org This planar, aromatic heterocycle is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds. ijpsjournal.com Its prevalence stems from its ability to mimic the structure of the amino acid tryptophan, allowing indole-containing molecules to interact with a wide array of biological targets. mdpi.comcreative-proteomics.com

Indole derivatives are central to numerous natural products and pharmaceuticals, exhibiting a vast spectrum of therapeutic applications. nih.govnih.gov Their biological activities include anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective effects. nih.govajchem-b.comnih.gov For instance, the vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinblastine, are potent anticancer agents that feature an indole core. nih.govnih.gov Furthermore, indole is a key component of the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), highlighting its fundamental role in physiological processes. wikipedia.org The structural versatility of the indole ring allows for modifications at several positions, enabling chemists to fine-tune the pharmacological properties of derivative compounds to achieve desired therapeutic outcomes. ijpsjournal.com This adaptability has made the indole nucleus a focal point in the design and discovery of modern drugs targeting a multitude of diseases. nih.govnih.gov

Overview of Carbamate Functionalities in Bioactive Molecules and Drug Design

The carbamate (B1207046) group, an ester of carbamic acid, is a key structural and functional element in modern drug discovery. nih.govnih.gov Structurally, carbamates can be considered hybrids of esters and amides, a combination that confers significant chemical and proteolytic stability. nih.govnih.gov This stability, coupled with an ability to permeate cell membranes, has led to the increasing use of carbamates in medicinal chemistry. nih.govacs.org

Carbamate functionalities serve several strategic roles in the design of bioactive molecules. acs.orgnoaa.gov They are frequently employed as peptide bond surrogates, replacing the more easily metabolized amide bonds in peptidomimetics to enhance metabolic stability. nih.govacs.org The carbamate moiety can also participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.govacs.org Furthermore, carbamates are extensively used in prodrug design. nih.govnih.gov By attaching a carbamate group to a parent molecule, chemists can improve its stability against first-pass metabolism, thereby enhancing its bioavailability and effectiveness. nih.govresearchgate.net The first significant use of a carbamate in medicine was the natural product physostigmine (B191203), an alkaloid isolated in 1864 that contains a methyl carbamate ester. nih.gov Today, the carbamate motif is integral to a wide range of approved drugs for treating diseases such as cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net

Significance of the Methyl N 2 1h Indol 3 Yl Ethyl Carbamate Scaffold in Chemical Research

The specific scaffold of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate combines the biologically significant tryptamine (B22526) backbone (2-(1H-indol-3-yl)ethyl) with a methyl carbamate (B1207046) group. While this particular compound is not widely cited as a final drug product, its structure is of significant interest in chemical research, primarily as a synthetic intermediate and a building block for more complex molecules.

The tryptamine core is a well-known pharmacophore, and the addition of a carbamate group serves to modify its properties. Carbamates are often used as protecting groups for amines in organic synthesis, suggesting that this compound can be a stable precursor in multi-step synthetic pathways leading to more elaborate drug candidates. nih.gov The synthesis of related indole-carbamate structures is documented in chemical literature, where they serve as intermediates for various target molecules. prepchem.comprepchem.com The exploration of libraries of such compounds allows researchers to conduct structure-activity relationship (SAR) studies, systematically altering the molecule to optimize its interaction with a biological target. acs.org

Below are the key chemical properties of the compound.

PropertyValue
Molecular FormulaC12H14N2O2
Molar Mass218.25 g/mol
CAS Number58635-45-3
SynonymsMethyl (2-(1H-indol-3-yl)ethyl)carbamate

Historical Context of Indole Carbamate Research

Established Synthetic Pathways for Indole Carbamates

The synthesis of indole carbamates, such as methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, can be approached in a retrosynthetic manner by disconnecting the molecule at the carbamate linkage and the indole core. This leads to two primary considerations: the formation of the indole-3-ethylamine (tryptamine) backbone and the subsequent carbamoylation of the primary amine.

Formation of the Indole Nucleus in Target Compound Synthesis

The Fischer indole synthesis stands as one of the most classical and versatile methods for the construction of the indole nucleus. nih.govuc.ptsciencemadness.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. uc.ptwikipedia.org For the synthesis of tryptamine (B22526) derivatives, a key precursor is 4-aminobutanal (B194337) or a protected equivalent, which reacts with phenylhydrazine to form the necessary hydrazone intermediate. sciencemadness.org

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A syr.edusyr.edu-sigmatropic rearrangement (Cope rearrangement) of the enamine.

Loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. wikipedia.org

Various acidic catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. uc.pt

Another notable method for indole synthesis is the Bischler–Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an arylamine. acs.org While historically significant, this method can suffer from harsh reaction conditions and lack of regioselectivity. acs.org Modern advancements have included the use of microwave irradiation to improve reaction times and yields. nih.govnih.gov

Introduction of the Carbamate Moiety onto Indole Derivatives

The introduction of the carbamate functional group onto the tryptamine side chain is a crucial step in the synthesis of the target molecule. A common and direct method involves the reaction of tryptamine with a suitable chloroformate ester. For the synthesis of this compound, methyl chloroformate is the reagent of choice. acs.orgresearchgate.net

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the tryptamine attacks the electrophilic carbonyl carbon of the methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage. wikipedia.org

Protecting group strategies are often employed in multi-step syntheses to prevent unwanted side reactions. syr.edu In the context of indole chemistry, the indole nitrogen can sometimes interfere with reactions at other sites. While the carbamoylation of the side-chain amine of tryptamine is generally selective, N-protection of the indole ring with groups like tert-butyloxycarbonyl (Boc) can be utilized if necessary. researchgate.net

Coupling Reactions and Methodological Advances in Amide and Carbamate Formation

Modern organic synthesis has seen the development of a wide array of coupling reagents that facilitate the formation of amide and carbamate bonds under mild conditions. While the use of chloroformates is a classical approach, other methods involving activating agents can also be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate carboxylic acids for amide bond formation, and similar principles can be applied to carbamate synthesis. nih.govmdpi.com

Recent advancements have focused on developing more efficient and selective coupling reagents. Phosphonium and aminium-based reagents have shown significant improvements over traditional carbodiimide (B86325) methods for peptide coupling and can be adapted for carbamate synthesis. mdpi.com

Methodological Developments in Carbamate Synthesis Relevant to Indole Derivatives

The synthesis of carbamates has evolved to include more efficient and environmentally benign methods. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of time and resource efficiency. wikipedia.orgchemicalbook.com For instance, the in situ formation of a carbamoyl (B1232498) chloride from an amine and a phosgene (B1210022) equivalent, followed by reaction with an alcohol or, in this case, direct formation from an amine and a chloroformate, streamlines the synthetic process. wikipedia.org

Catalytic methods for carbamate synthesis are also gaining prominence. These approaches often involve the use of transition metal catalysts to facilitate the reaction between an amine, a source of carbon monoxide or carbon dioxide, and an alcohol. While not directly applied to the synthesis of the target molecule in the reviewed literature, these methods represent a frontier in carbamate synthesis.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of base used.

For the reaction of tryptamine with methyl chloroformate, a common procedure involves dissolving tryptamine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm, followed by stirring at room temperature to ensure complete conversion. researchgate.net

A representative, though not specific to the methyl carbamate, procedure for the formation of an ethyl carbamate of a substituted tryptamine involves the use of ethyl chloroformate in the presence of a base, with subsequent reduction of another functional group using lithium aluminum hydride. researchgate.net This highlights the compatibility of the carbamate group with certain reducing agents.

Parameter Typical Condition Rationale
Solvent Dichloromethane, TetrahydrofuranAprotic, dissolves reactants
Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions
Base Triethylamine, PyridineNeutralizes HCl byproduct
Reagent Stoichiometry Slight excess of methyl chloroformateEnsures complete conversion of tryptamine

Green Chemistry Approaches in Indole-Carbamate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indole-carbamate synthesis, several strategies can be employed. wikipedia.orgbeilstein-journals.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. nih.govnih.govreading.ac.uk This technique has been successfully applied to both Fischer indole synthesis and other indole-forming reactions. nih.govnih.gov

Alternative Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. While many traditional syntheses of indole carbamates utilize chlorinated solvents, exploring greener solvents like ethanol (B145695) or even water, where feasible, can reduce the environmental footprint. galchimia.com

Catalytic and Biocatalytic Methods: The development of catalytic methods, including enzymatic transformations, offers a promising avenue for greener synthesis. nih.gov Enzymes can operate under mild conditions in aqueous media, offering high selectivity and reducing the need for protecting groups. nih.gov For instance, promiscuous esterases have been shown to efficiently synthesize various carbamates in water. nih.gov Chemoenzymatic approaches, combining chemical and biological steps, can also provide efficient and sustainable routes to complex molecules like indole derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptbeilstein-journals.orggalchimia.comnih.gov Flow processes have been developed for both indole synthesis and carbamate formation, and their integration could lead to a more efficient and sustainable synthesis of this compound. uc.ptbeilstein-journals.orggalchimia.comnih.gov

Exploration of the Indole Ring System's Influence on Biological Activity

The indole ring is a "privileged" structure in drug discovery, appearing in numerous natural products, alkaloids, and synthetic drugs, where it plays a vital role in various biochemical processes. researchgate.netchula.ac.thrsc.orgnih.gov Its bicyclic aromatic nature, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. researchgate.netnih.gov The indole moiety is structurally similar to the amino acid tryptophan, enabling it to interact with a wide range of proteins and enzymes. chula.ac.th

Role of the Carbamate Group in Molecular Interactions

The carbamate group plays a crucial role in molecular interactions through its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the two oxygen atoms). nih.govacs.org This allows it to form strong and specific interactions with amino acid residues in the active site of enzymes or receptors. nih.gov In some cases, such as with cholinesterase inhibitors, the carbamate moiety acts as a carbamoylating agent, forming a covalent bond with a serine residue in the enzyme's active site, leading to reversible or irreversible inhibition. researchgate.netresearchgate.net By systematically modifying the substituents on the nitrogen and oxygen termini of the carbamate, it is possible to fine-tune a compound's biological and pharmacokinetic properties. nih.gov

Rational Design of this compound Analogues and Derivatives

The rational design of analogues based on the this compound structure involves targeted modifications to optimize its interaction with a specific biological target. This process leverages an understanding of the SAR principles governing the indole carbamate scaffold.

Modifying the indole moiety is a common strategy to enhance biological activity and selectivity.

Ring Substitutions: Introducing substituents onto the benzene or pyrrole portion of the indole ring can dramatically alter a molecule's properties. The position and electronic nature of the substituent are key. For example, studies on different indole classes have shown that substitutions at the 4, 5, 6, and 7-positions can have varied effects. Methoxy (B1213986) substitution at the 7-position was found to be the most favorable for a series of CysLT1 antagonists, while substitution at the 4-position was the least favorable. researchgate.net Halogenation (e.g., with fluorine or chlorine) is another common modification that can enhance lipophilicity and binding affinity. researchgate.netnih.gov

Compound SeriesModification on Indole RingEffect on Biological ActivityReference Target/Assay
Indole-2-carboxamidesH or Me at C3Preferred over larger groupsCB1 Receptor Modulation
Indol-3-ylglyoxylamides5-Cl or 5-NO2Significantly more potent than 5-H derivativesBenzodiazepine Receptor (BzR) Binding
Indole-2-carboxylic acidsMethoxy at C7Most favorable for potencyCysLT1 Antagonism
Indole-2-carboxylic acidsSubstitution at C4Least favorable for potencyCysLT1 Antagonism

N-Alkylation: Alkylation of the indole nitrogen (N1 position) is another important modification. google.comrsc.org This removes the hydrogen bond donating capability of the indole N-H group but can introduce new interactions or alter the molecule's conformation and solubility. N-alkylation can be achieved using various methods, including reactions with alkyl halides or carbonates. google.com The choice of the alkyl group (e.g., methyl, benzyl) can significantly influence the compound's biological profile. google.commdpi.com In some cases, N-alkylation has been shown to provide no increase in protective effect, suggesting the indole N-H may be crucial for forming polar contacts with the target. acs.org

The ethyl linker connecting the indole ring to the carbamate group is another critical site for modification. The length, rigidity, and composition of this side chain can dictate the optimal positioning of the indole and carbamate pharmacophores within a target's binding site.

Research on related indole derivatives has demonstrated that the length of the alkyl side chain is crucial for activity. For instance, in a series of cannabinoids, short side chains resulted in inactive compounds, whereas chains with 4 to 6 carbons produced optimal activity. nih.gov This suggests that there is an optimal distance and orientation required for effective interaction with the receptor. Modifications could include:

Varying Chain Length: Shortening or lengthening the ethyl linker to a methyl, propyl, or butyl chain to probe the spatial requirements of the binding pocket.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double/triple bonds into the linker to restrict conformational flexibility, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Adding Functional Groups: Placing substituents on the ethyl chain, such as hydroxyl or methyl groups, can introduce new interaction points or create chiral centers, which can have profound effects on activity and selectivity.

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition and biological activity. mdpi.com While this compound itself is achiral, the introduction of substituents on the ethyl side chain or other parts of the molecule can create chiral centers, resulting in stereoisomers (enantiomers or diastereomers).

It is a well-established principle that different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic profiles. mdpi.com For example, in one study of chiral indole derivatives, the (S)-isomers were found to be completely inactive, whereas the corresponding (R)-isomers displayed significant binding affinity. nih.gov In another study on antimalarial compounds, isomers with the natural (5S, αS) configuration were significantly more active than their enantiomers and diastereoisomers, suggesting that biological activity was highly dependent on a specific 3D arrangement. mdpi.com Therefore, if chiral analogues of this compound were to be designed, the synthesis and evaluation of individual, stereochemically pure isomers would be essential to identify the most active configuration and to understand the stereochemical requirements of the target.

The specific substituents added to the indole carbamate scaffold directly influence how the molecule interacts with its biological target at a molecular level, which in turn determines its potency and selectivity.

The electronic nature of substituents can modulate the strength of key interactions. For example, electron-withdrawing groups on an aromatic ring can enhance π-π stacking or cation-π interactions with complementary residues in a protein binding pocket. nih.gov The size and shape (sterics) of a substituent determine whether it can be accommodated within a binding site. A bulky group may cause steric hindrance, preventing proper binding, whereas a smaller group might not fully occupy a hydrophobic pocket, leading to weaker affinity. nih.govnih.gov

The strategic placement of functional groups capable of forming specific interactions is a cornerstone of rational drug design. Adding a halogen atom can increase lipophilicity and introduce a site for halogen bonding. nih.gov A hydroxyl or methoxy group can serve as a hydrogen bond acceptor, while an amine can act as a hydrogen bond donor. These specific interactions can anchor the ligand in the active site, leading to higher affinity and, often, greater selectivity for the intended target over other proteins. nih.govresearchgate.net

Conformational Analysis and its Implications for Molecular Design

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For indole carbamates, including this compound, the conformational flexibility primarily arises from the rotation around the carbamate C-N bond and the bonds within the ethyl linker connecting the indole ring to the carbamate moiety. Understanding the preferred conformations and the energy barriers between them is paramount for the rational design of molecules with enhanced affinity and selectivity for their biological targets.

The carbamate group can exist in two main planar conformations, syn and anti (also referred to as E and Z isomers), arising from the hindered rotation around the C-N bond. This restricted rotation is due to the partial double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group. The energy barrier for this rotation in carbamates is typically lower than in amides, ranging from 12 to 16 kcal/mol, and is influenced by the nature of the substituents on both the nitrogen and oxygen atoms. For N-arylcarbamates, this barrier can be even lower. researchgate.netnd.edu

In the context of N-carbomethoxylated indole derivatives, theoretical modeling using molecular mechanics has predicted the existence of two stable conformers. scielo.org.mx Conformer A, where the carbonyl group of the carbamate is oriented towards the benzene portion of the indole ring, is generally found to be more stable than conformer B, where the carbonyl group is directed away from the benzene ring. scielo.org.mx The relative stability of these conformers can be influenced by various factors, including steric hindrance and the potential for intramolecular hydrogen bonding. scielo.org.mx

The implications of conformational analysis for the molecular design of indole carbamates are profound. By understanding the stable conformations and the energetic landscape of the molecule, medicinal chemists can design analogs with a higher propensity to adopt the desired bioactive conformation. This can be achieved through several strategies:

Introduction of steric constraints: Incorporating bulky groups or creating cyclic structures can restrict conformational freedom and lock the molecule into a more active conformation.

Modification of electronic properties: Altering substituents on the indole ring or the carbamate can influence the rotational barrier of the C-N bond and the relative stability of the syn and anti conformers. nd.edu

Formation of intramolecular hydrogen bonds: The strategic placement of functional groups that can form intramolecular hydrogen bonds can stabilize a particular conformation. scielo.org.mx

Interactive Data Table: Rotational Energy Barriers in Carbamates

The following table provides examples of rotational energy barriers (ΔG‡) for the C-N bond in various carbamate compounds, illustrating the influence of substitution on this key conformational parameter.

CompoundRotational Barrier (ΔG‡) (kcal/mol)NotesReference
N-alkylcarbamate (general)~16General value for N-alkyl substituted carbamates. researchgate.net
N-phenylcarbamate12.5The barrier is lowered by the N-aryl group. researchgate.net
N-(2-pyrimidyl)carbamates<9Significantly lower barrier due to the electron-withdrawing pyrimidyl group. researchgate.net
p-Methyl phenyl carbamate14-16Computational study at different levels of theory. researchgate.net
t-butyl N-methyl-N-aryl carbamatesVaries with aryl substituentElectron-donating groups increase the barrier, while electron-withdrawing groups decrease it. nd.edu

Mechanisms of Biological Action (Mechanistic Studies)

Mechanistic studies have been crucial in elucidating how indole carbamates exert their biological effects. These investigations have primarily focused on their interactions with enzymes and cellular receptors, revealing specific molecular targets and pathways.

Indole carbamate derivatives have been identified as potent modulators of several key enzymes, particularly serine hydrolases and cholinesterases, which are implicated in various physiological and pathological processes.

A series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have been synthesized and evaluated as inhibitors of pharmacologically significant serine hydrolases. nih.gov Carbamate inhibitors are known to react covalently with the active site serine residue of these enzymes, leading to their carbamoylation. acs.org The inhibitory potency of these compounds against enzymes like fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and butyrylcholinesterase (BuChE) is highly dependent on the structure of the derivative. For instance, phenyl N-(ω-indol-1-ylalkyl)carbamates with pentyl and heptyl alkyl spacers were found to be the most effective FAAH inhibitors in their series. nih.gov The introduction of a fluorine atom at the indole-6 position can significantly increase FAAH inhibitory potency. acs.org Furthermore, replacing the phenyl ring of the carbamate with a pyridin-3-yl heterocycle can enhance the inhibitory activity by approximately 10-fold, with some pyridine derivatives exhibiting IC50 values in the low nanomolar range (0.002–0.004 μM) against FAAH. nih.gov

In the context of neurodegenerative diseases, carbamate derivatives of indolines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org The introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate groups onto the indoline (B122111) scaffold conferred potent inhibitory activity against both enzymes. acs.org

Compound Class/DerivativeTarget EnzymePotency (IC₅₀)
Phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates (Pyridin-3-yl analogues)Fatty Acid Amide Hydrolase (FAAH)0.002 - 0.004 µM
3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochlorideAcetylcholinesterase (AChE)0.4 µM
3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochlorideAcetylcholinesterase (AChE)1.2 µM

The structural framework of indole carbamates and their analogues allows them to bind with varying affinities to several types of receptors, including ion channels and nuclear receptors.

A series of indole-2-carboxylate (B1230498) derivatives have been shown to interact with the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. nih.govresearchgate.net These compounds were selective for the glycine site over other sites on the receptor macrocomplex, with several analogues demonstrating submicromolar affinity. nih.gov The lead compound, 2-carboxy-6-chloro-3-indoleacetic acid, exhibited a Ki of 1.6 μM and was suggested to function as an antagonist at this receptor. nih.govresearchgate.net

More recently, a methyl carbamate analogue, designated S-10, which is a synthetic precursor to the natural product (−)-psychotriadine, was found to be an agonist for Liver X Receptors (LXR). acs.orgacs.org Surface plasmon resonance (SPR) analysis revealed that this compound exhibited optimal binding capacity for both LXR subtypes, with dissociation constants (KD) of 1.22 μM for LXRα and 0.79 μM for LXRβ. acs.org This interaction was shown to activate the transcriptional activity of both LXRα and LXRβ, highlighting a direct engagement with these nuclear receptors. acs.org

Compound/DerivativeTarget ReceptorBinding Affinity
S-10 (methyl carbamate analogue)Liver X Receptor α (LXRα)K_D = 1.22 µM
S-10 (methyl carbamate analogue)Liver X Receptor β (LXRβ)K_D = 0.79 µM
2-carboxy-6-chloro-3-indoleacetic acidNMDA-linked Glycine ReceptorK_i = 1.6 µM

In Vitro Studies of Biological Effects in Cellular and Biochemical Models

The biological effects of indole carbamate analogues have been extensively studied in a variety of in vitro models, demonstrating their potential as antimicrobial, antineoplastic, and neuroprotective agents.

Indole derivatives have shown promise as novel antimicrobial agents. A class of α,ω-di(indole-3-carboxamido)polyamine derivatives demonstrated notable activity against Gram-positive bacteria and fungi. nih.gov One 5-bromo-substituted indole analogue was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of ≤ 0.28 µM. nih.gov Mechanistic studies suggest that these compounds act by disrupting the bacterial membrane. nih.gov

Other studies on indole derivatives containing 1,2,4-triazole (B32235) and carbothioamide moieties have also confirmed antimicrobial potential. nih.gov Several of these compounds showed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans, with MIC values as low as 3.125 µg/mL. nih.gov Certain indole-triazole derivatives also demonstrated excellent activity against methicillin-resistant S. aureus (MRSA). nih.gov

Compound Class/AnalogueTarget MicroorganismPotency (MIC)
5-Bromo-indole-3-carboxamido-polyamine analogueS. aureus, A. baumannii, C. neoformans≤ 0.28 µM
Indole-triazole/thiadiazole derivativesC. albicans, C. krusei3.125 µg/mL
Indole-triazole derivativeMethicillin-resistant S. aureus (MRSA)> Ciprofloxacin

The indole scaffold is a core component of many compounds investigated for anticancer activity. mdpi.com A wide range of indole derivatives have been evaluated against various cancer cell lines. For example, a library of 44 indole-sulfonamide derivatives was tested for cytotoxicity against four human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (liver), A549 (lung), and MOLT-3 (leukemia). nih.gov While many were inactive against the solid tumor cell lines, most of the compounds exhibited activity against the MOLT-3 leukemia cell line, with IC50 values ranging from 10.65 to 56.39 μM. nih.gov

In another study, novel 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones were synthesized and assessed for anticancer activity. nih.gov Four of these compounds (3t, 3u, 3v, and 3w) efficiently inhibited the majority of the cancer cell lines tested with considerable selectivity. nih.gov The diverse biological targets for anticancer indole compounds include tubulin polymerization, DNA topoisomerases, and various protein kinases. mdpi.comnih.gov

Compound Class/AnalogueCancer Cell LinePotency (IC₅₀)
Indole-sulfonamide derivativesMOLT-3 (Leukemia)10.65 - 56.39 µM
Indole-3-carboxaldehyde thiosemicarbazones (3t, 3u, 3v, 3w)Panel of tumor cell linesEfficient inhibition
Indole-2-carboxamide derivative (Compound 6)MCF-7 (Breast)5.3 µM
Indole-2-carboxamide derivative (Compound 6)K562 (Leukemia)12.8 µM
Indole-2-carboxamide derivative (Compound 6)HCT116 (Colorectal)14.6 µM

Indole carbamates and related structures are being actively investigated for their potential in treating neurological and psychiatric disorders, with promising results in preclinical models of Alzheimer's disease and stroke. nih.govnih.gov

Carbamate derivatives of indolines were developed as multifunctional drugs for Alzheimer's disease, combining cholinesterase inhibition with antioxidant activity. acs.org These compounds provided significant protection against cytotoxicity in primary cultures of neuronal cells exposed to oxidative stress. acs.org Similarly, azepino indole derivatives have shown protective effects against NMDA-induced excitotoxicity in a neuronal cell line (SH-SY5Y), a process relevant to neurodegenerative conditions. nih.gov

The LXR agonist activity of the methyl carbamate analogue S-10 has direct implications for Alzheimer's disease. acs.org In a preclinical study, treatment of BV-2 microglial cells with S-10 led to the upregulation of the mRNA and protein levels of ABCA1 (ATP-binding cassette transporter A1) and APOE (Apolipoprotein E). acs.orgacs.org These proteins are crucial for cholesterol transport and amyloid-β clearance in the brain, suggesting a potential therapeutic mechanism for Alzheimer's disease. acs.org

Furthermore, in a rat model of ischemic stroke, the indole derivative indole-3-carbinol (B1674136) was shown to improve behavioral scores and mean cerebral blood flow, pointing to its neuroprotective and antithrombotic potential. nih.gov

Algicidal Activity in Experimental Models

The indole nucleus is a component of various natural products that exhibit algicidal properties. Studies have investigated the algicidal activity of naturally occurring indole alkaloids, such as bacillamides, and their synthetic analogues against a range of marine and freshwater harmful algae. nih.govmdpi.com

In one study, natural bacillamide alkaloids, which contain a tryptamine motif, were evaluated for their effects on harmful algal species. Bacillamide A demonstrated excellent algicidal efficacy against Skeletonema costatum with a half-maximal effective concentration (EC50) of 0.011 mg/L. mdpi.com Another compound, known as alkaloid (1), showed potent activity against Gymnodinium catenatum with an EC50 value of 0.58 mg/L. mdpi.com Against freshwater algae, bacillamide A also showed the highest efficacy against Microcyctis aeruginosa (EC50 = 19.3 mg/L). mdpi.com

Interestingly, further investigation into synthetic analogues suggested that the thiazole (B1198619) amide scaffold, rather than the tryptamide portion of these molecules, was the primary active pharmacophore for algicidal activity. mdpi.com An aniline-derived analogue, lacking the indole group, showed higher algicidal potential against three freshwater algae—Mycrocyctis aeruginosa, Scenedesmus obliquus, and Chlorella pyrenoidosa—than the natural bacillamide alkaloids. nih.gov While these findings point to the potential of broader classes of indole-containing compounds in controlling harmful algal blooms, specific studies on the algicidal activity of this compound itself are not extensively documented in publicly available literature.

Antiviral Properties of Indole Carbamate Derivatives

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov Derivatives that incorporate both an indole nucleus and a carbamate functional group have been a focus of antiviral research, leading to the identification of compounds with activity against a variety of viruses. nih.gov

Research has demonstrated that the structural features of these derivatives are crucial for their antiviral efficacy. For instance, in the context of Human Immunodeficiency Virus (HIV-1), structure-activity relationship studies have indicated that ethyl (5,7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate possesses high efficacy against the virus. nih.gov Another derivative, (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate, was identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an EC50 of 11 nM against HIV-1. nih.gov

The antiviral activity of indole derivatives extends to other viruses as well. Certain 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivatives have shown significant activity against influenza A/Aichi/2/69 (H3N2) virus, not only by suppressing viral replication in cell cultures at micromolar concentrations but also by demonstrating high efficacy in mouse models of influenza pneumonia. Other indole derivatives have been investigated for activity against Hepatitis C Virus (HCV), with some hydrochlorides of ethyl 5-hydroxy-1H-indole-3-carboxylate exhibiting micromolar activity. researchgate.net More recently, a water-soluble indole-3-carboxylic acid derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride, was found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM, showing a high selectivity index. nih.govactanaturae.ru

Indole Carbamate Derivative ClassTarget VirusReported ActivityReference
Ethyl (5,7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamateHIV-1Demonstrated high efficacy against virus infection. nih.gov
(E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinateHIV-1Excellent anti-HIV activity (EC50 = 11 nM). Identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov
5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivativesInfluenza A/Aichi/2/69 (H3N2)Suppressed viral replication in cell culture at micromolar concentrations and showed efficacy in mouse models.
Ethyl 5-hydroxy-1H-indole-3-carboxylate hydrochloridesHepatitis C Virus (HCV)Exhibited micromolar activities (EC50 = 6.6 and 9.8 µM) against a human hepatoma cell line. researchgate.net
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochlorideSARS-CoV-2Completely inhibited viral replication in vitro at 52.0 μM with a high selectivity index (SI = 78.6). nih.govactanaturae.ru

In Vivo Animal Model Studies (Non-Clinical Pharmacological Activity)

General Pharmacological Activity and Efficacy in Animal Models

The pharmacological actions of indole carbamate derivatives have been explored in various non-clinical animal models. These studies are essential for understanding the potential therapeutic effects and physiological responses elicited by these compounds. The tryptamine backbone, a core component of the subject compound, is known to be a precursor for molecules with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuromodulatory effects. mdpi.com

In vivo studies with related carbamate compounds have demonstrated interactions with key physiological systems. For example, certain carbamate insecticides, which share the carbamate moiety, have been shown to interact with melatonin (B1676174) receptors in the brains of mice. nih.gov Compounds like carbaryl (B1668338) were found to compete for melatonin receptor binding in the suprachiasmatic nucleus (SCN), the brain's master biological clock. Administration of carbaryl to mice was observed to phase-advance their circadian activity rhythms, an effect mediated through these receptors. nih.gov This highlights the potential for carbamate-containing molecules to exert influence over the central nervous system and circadian regulation.

While direct and comprehensive in vivo pharmacological data for this compound is limited in available literature, the activities of related indole and carbamate derivatives in animal models provide a basis for its potential biological actions. For instance, some indole-3-carbaldehyde semicarbazone derivatives have been tested in vitro for antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, showing inhibitory activity at concentrations of 100-150 µg/mL. researchgate.net Such preclinical data often guide subsequent in vivo efficacy studies in animal infection models.

Compound ClassAnimal ModelObserved Pharmacological EffectReference
Carbamate Insecticides (e.g., Carbaryl)C3H/HeN MiceCompeted for melatonin receptor binding in the brain (SCN). Phase-advanced circadian activity rhythms. nih.gov
5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivativesMiceDemonstrated high efficacy in a model of influenza pneumonia.
Tryptamine DerivativesGeneralAssociated with a wide range of activities including anti-inflammatory, analgesic, and neuromodulatory effects. mdpi.com

Metabolic Pathways and Biotransformation in Animal Systems

The indole ring itself can undergo extensive biotransformation. Hydroxylation is a key initial step in its metabolism, which can occur under both aerobic and anaerobic conditions. nih.gov Various bacterial strains and enzymes, particularly oxygenases, are capable of transforming and degrading indole. nih.govnih.gov Common intermediates in indole degradation include isatin (B1672199) and dihydroxyindole, indicating that oxidation of the heterocyclic ring is a primary metabolic route. nih.gov

The carbamate portion of the molecule is also subject to significant metabolic activity. Studies on simple carbamates, such as ethyl carbamate, in mouse models have proposed that esterases play a partial role in their metabolism. doi.org This enzymatic hydrolysis would cleave the ester bond of the carbamate. The metabolism of ethyl carbamate in vivo can be inhibited by various substances, including esterase inhibitors, further supporting the role of these enzymes. doi.org

Furthermore, more complex biotransformation pathways have been observed for other carbamate-containing structures. For example, N-carbamoyl glucuronidation has been identified as a metabolic pathway for some compounds in rats, where a glucuronic acid moiety is attached to the carbamate nitrogen. researchgate.net This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, and UGT2B7, and results in the formation of more water-soluble metabolites that can be excreted in bile and urine. researchgate.net Therefore, it is plausible that this compound undergoes a combination of indole ring oxidation and carbamate side-chain hydrolysis and/or conjugation in animal systems.

Advanced Analytical and Computational Approaches in Research of Methyl N 2 1h Indol 3 Yl Ethyl Carbamate

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the detailed molecular characterization of methyl N-[2-(1H-indol-3-yl)ethyl]carbamate. Each technique offers unique insights into the compound's atomic and electronic structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of its constituent parts: the tryptamine (B22526) backbone and the methyl carbamate (B1207046) moiety. mdpi.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The C2-H proton of the indole ring is anticipated as a singlet or a narrow triplet around δ 7.0-7.2 ppm. The ethyl bridge protons would present as two triplets, while the N-H proton of the carbamate and the indole N-H would appear as broad singlets that are exchangeable with D₂O. The methyl group of the carbamate function would be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield shift, typically in the range of δ 156-158 ppm. Carbons of the indole ring are predicted to appear between δ 110 and 137 ppm. libretexts.orglibretexts.orgwisc.edu The aliphatic carbons of the ethyl chain and the methyl group of the carbamate would be found in the upfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound
¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Indole N-H~8.10br sC=O (Carbamate)~157.0
Ar-H (C4-H)~7.65dIndole C7a~136.5
Ar-H (C7-H)~7.35dIndole C3a~127.2
Ar-H (C5-H, C6-H)~7.15mIndole C2~122.5
Indole C2-H~7.05sIndole C5, C6~120.0, ~119.0
Carbamate N-H~4.80br tIndole C4, C7~118.5, ~111.5
O-CH₃~3.65sIndole C3~112.0
-CH₂-NH~3.45qO-CH₃~52.0
-CH₂-Ar~2.95t-CH₂-NH~41.0
-CH₂-Ar~25.5

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass is 218.1055 g/mol . molbase.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), would confirm this elemental composition with high accuracy. mdpi.com

The fragmentation pattern in the mass spectrum provides structural information. A characteristic and often most abundant fragment would be the indolylethyl cation (m/z 144) formed by the cleavage of the carbamate group. Another significant fragmentation pathway would involve the loss of the methoxycarbonyl group to yield the tryptamine cation (m/z 160).

Table 2: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)IonDescription
218.1055[M]⁺Molecular Ion
160.0995[M - C₂H₂O₂]⁺Loss of methoxycarbonyl group
144.0813[C₁₀H₁₀N]⁺Indolylethyl cation (skatole fragment)
130.0657[C₉H₈N]⁺Indolylmethyl cation

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=O, and C-O bonds of the carbamate, as well as vibrations from the indole ring. mdpi.commdpi.com

Key expected absorptions include a sharp peak around 3400 cm⁻¹ for the indole N-H stretching vibration and another broader band around 3320 cm⁻¹ for the carbamate N-H stretch. A strong, sharp absorption band characteristic of the carbamate carbonyl (C=O) group should appear around 1690-1710 cm⁻¹. The C-O stretching of the ester group is expected in the 1250-1200 cm⁻¹ region. Aromatic C-H stretching and bending vibrations from the indole ring would also be present. mdpi.com

Table 3: Predicted Infrared (IR) Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3320N-H StretchCarbamate N-H
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H
~1700C=O StretchCarbamate C=O
~1550N-H BendCarbamate N-H
~1460C=C StretchAromatic Ring
~1240C-O StretchCarbamate C-O
~740C-H Bend (out-of-plane)ortho-disubstituted benzene (B151609)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore responsible for UV absorption in this compound is the indole ring system. The spectrum is expected to be very similar to that of tryptamine, showing two main absorption bands. A strong absorption peak (λmax) is typically observed around 220 nm, with a second, broader band of lower intensity appearing around 280 nm, which may exhibit fine structure.

X-ray crystallography allows for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemistry. To date, a crystal structure for this compound has not been reported in publicly accessible databases. However, should the compound be crystallized, this technique could provide the absolute confirmation of its covalent structure and conformational preferences in the crystal lattice. mdpi.comresearchgate.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is commonly used for rapid monitoring of reaction progress and for preliminary purity checks. Due to the presence of the polar carbamate and indole N-H groups, the compound exhibits moderate polarity. A typical mobile phase for TLC analysis would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the quantitative analysis and purification of carbamates. epa.govcapes.gov.br For this compound, reversed-phase HPLC using a C18 column would be an effective method. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would achieve good separation. Detection is typically performed using a UV detector set to one of the indole's absorption maxima (e.g., 220 or 280 nm).

Gas Chromatography (GC): Given the compound's molecular weight and the presence of polar N-H groups, GC analysis may require derivatization to improve volatility and peak shape. However, with modern columns and techniques, direct analysis is often possible. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification, providing retention time and mass spectral data simultaneously. orientjchem.orgwho.int

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the trace analysis of this compound, GC-MS offers high sensitivity and specificity, making it suitable for detecting minute quantities in complex samples. The methodology generally involves vaporizing the sample, separating its components on a chromatographic column, and then detecting the eluted compounds with a mass spectrometer, which provides information about the mass-to-charge ratio of fragmented ions, allowing for structural elucidation.

Due to the thermal lability of some carbamates, analytical methods must be carefully optimized to prevent degradation in the hot injector port. scispec.co.th Methodologies may involve derivatization to increase thermal stability and volatility, although direct analysis is often preferred to simplify sample preparation. For trace-level detection, pre-concentration steps are typically required. orientjchem.org

Key aspects of GC-MS analysis for indole carbamates include:

Sample Preparation: Often involves extraction and cleanup to remove interfering matrix components.

Chromatographic Separation: A capillary column, such as an HP-5 (5% phenylmethyl siloxane), is commonly used to separate the target analyte from other compounds. spkx.net.cn The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. thepharmajournal.com

Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring characteristic fragment ions of the target analyte. who.int

Table 1: Typical GC-MS Parameters for Carbamate Analysis
ParameterTypical ConditionPurpose
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)Separation of semi-volatile compounds.
Carrier GasHeliumInert gas to carry the sample through the column.
Injector Temperature250°CVaporization of the sample.
Oven ProgramInitial temp 50-80°C, ramped to 300°CElution and separation of analytes.
Ion Source Temperature230°CIonization of the eluted analyte.
Detection ModeSelected Ion Monitoring (SIM)Enhances sensitivity for trace-level quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally unstable compounds like many carbamates. It is extensively used for determining the purity of synthesized this compound and for its precise quantification in various samples. unifi.it

The most common mode for this analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). epa.govnih.gov The separation is based on the differential partitioning of the analyte between the two phases.

For purity analysis, HPLC can effectively separate the main compound from starting materials, by-products, and degradation products. researchgate.net Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov

Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore. scielo.br For enhanced sensitivity and selectivity, particularly in complex matrices, a fluorescence detector can be used, often coupled with a post-column derivatization step where the carbamate is hydrolyzed to form a fluorescent product. epa.govs4science.at

Table 2: Typical HPLC Conditions for N-Methylcarbamate Analysis
ParameterTypical ConditionPurpose
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and WaterTo achieve optimal separation of compounds with varying polarities.
Flow Rate1.0 mL/minControls the speed of separation and peak resolution.
Column Temperature30-40°CEnsures reproducible retention times.
Injection Volume10-20 µLIntroduction of the sample into the system.
DetectionUV at 270-280 nm or Fluorescence (Ex: 280 nm, Em: >389 nm)Quantification of the analyte. The indole ring absorbs UV light. Fluorescence offers higher sensitivity.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Analytical Procedures

Sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to levels suitable for detection. For this compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent like dichloromethane or ethyl acetate. orientjchem.orglabicom.cz The analyte partitions into the organic phase, which is then separated and concentrated. LLE can be effective but is often labor-intensive and requires large volumes of organic solvents. labicom.cz Variations like liquid-liquid extraction with low-temperature partitioning (LLE-LTP) have been developed to improve efficiency and reduce solvent consumption. scielo.br

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. sigmaaldrich.com In SPE, the sample is passed through a cartridge containing a solid sorbent. epa.gov For a moderately polar compound like the target carbamate, a reversed-phase sorbent such as C18 is often used. The analyte is retained on the sorbent while more polar impurities pass through. After a washing step to remove further interferences, the analyte is eluted with a small volume of a nonpolar organic solvent. epa.gov SPE offers several advantages over LLE, including higher recovery rates, better reproducibility, reduced solvent usage, and the ability to automate the process. labicom.cz Dispersive SPE (d-SPE) is another variation used for sample cleanup, particularly in QuEChERS-based methods.

Table 3: Comparison of LLE and SPE for Sample Preparation
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
PrinciplePartitioning between two immiscible liquid phases.Partitioning between a liquid sample and a solid sorbent.
Common Solvents/SorbentsDichloromethane, Ethyl Acetate, Acetonitrile. orientjchem.orgscielo.brC18, HLB (Hydrophilic-Lipophilic Balanced) sorbents. orientjchem.org
AdvantagesSimple setup, widely applicable.High analyte concentration, high selectivity, low solvent use, automation potential. labicom.cz
DisadvantagesLarge solvent volume, can form emulsions, labor-intensive. labicom.czHigher cost of consumables, potential for sorbent-analyte irreversible binding.
ApplicationInitial cleanup and extraction from liquid samples. Trace enrichment and purification from complex aqueous or organic matrices. sigmaaldrich.com

Computational Chemistry and Molecular Modeling in Indole Carbamate Research

Computational methods are indispensable tools in modern chemical research, providing insights into molecular structure, properties, and interactions that can be difficult to obtain through experimental means alone. For indole carbamates, these techniques are used to understand electronic structure, predict spectroscopic properties, and simulate interactions with biological macromolecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to indole and its derivatives to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. rsc.orgresearchgate.net By using functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can obtain theoretical data that closely match experimental results from X-ray crystallography and spectroscopic analyses. tsijournals.comnih.gov

DFT calculations provide valuable information on:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state. nih.gov

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra. rsc.org A detailed comparison between calculated and experimental vibrational modes allows for a precise assignment of spectral bands, which is essential for structural characterization. rsc.orgmdpi.com

Table 4: Key Outputs from DFT Calculations on Indole Derivatives
Calculated PropertySignificanceCommon Method
Optimized GeometryProvides the most stable 3D structure of the molecule.B3LYP/6-311G(d,p)
HOMO-LUMO EnergiesIndicates electronic reactivity and susceptibility to charge transfer.B3LYP/6-311++G(d,p)
Vibrational FrequenciesPredicts IR and Raman spectra for comparison with experimental data. rsc.orgB3LYP/6-311G(d,p)
Molecular Electrostatic Potential (MESP)Maps charge distribution to identify electrophilic and nucleophilic sites. tsijournals.comB3LYP/6-311G(d,p)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (a ligand) to another (a protein or receptor). frontiersin.org For this compound, docking simulations are used to hypothesize its potential biological targets and understand the specific molecular interactions that stabilize the ligand-protein complex. researchgate.net

The process typically involves:

Preparation of Structures: Obtaining or generating the 3D structures of both the ligand and the target protein. Ligand structures are often energy-minimized using force fields. nih.gov

Defining the Binding Site: Identifying the active site or binding pocket on the protein surface.

Docking Algorithm: Using software like AutoDock Vina to sample a large number of possible binding poses of the ligand within the defined site. nih.gov

Scoring Function: Ranking the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking between the indole ring and aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the protein's active site. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Poses

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of a ligand-protein complex predicted by docking and to explore the conformational flexibility of both the ligand and the protein. nih.gov

Starting with the best-docked pose, an MD simulation calculates the trajectory of atoms over a period of nanoseconds to microseconds by solving Newton's equations of motion. Analysis of the resulting trajectory can confirm whether the initial binding pose is stable. mdpi.com

Key analyses in MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand's atoms is monitored over time. A stable, low RMSD value indicates that the ligand remains bound in its initial pose, whereas a high or fluctuating RMSD suggests instability or dissociation. arkat-usa.org

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein or ligand.

Interaction Analysis: The simulation allows for the monitoring of key intermolecular interactions (e.g., hydrogen bonds) over time, providing a measure of their stability and importance for binding. mdpi.com

Together, docking and MD simulations provide a powerful framework for rationalizing ligand-target interactions at an atomic level, guiding the design of new molecules with improved binding affinities. arkat-usa.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Studies

Quantum mechanics/molecular mechanics (QM/MM) is a powerful computational method that combines the accuracy of quantum mechanics for a small, reactive region of a system with the efficiency of molecular mechanics for the surrounding environment. etsu.edu This approach is particularly well-suited for studying enzyme-catalyzed reactions, providing detailed insights into reaction mechanisms, transition states, and activation energies.

Given that this compound is a tryptamine derivative, its metabolism in biological systems is likely to involve enzymes such as cytochrome P450. acs.org QM/MM studies on the interaction of the structurally similar melatonin (B1676174) with cytochrome P450 enzymes have elucidated potential reaction pathways, such as hydroxylation and O-demethylation. acs.org These studies reveal that the specific binding orientation of the molecule within the enzyme's active site plays a crucial role in determining the reaction products. acs.org

A hypothetical QM/MM study on this compound could model its interaction with an enzyme active site. The indole ring and the carbamate group, being the likely sites of reaction, would be treated with a high level of quantum mechanical theory. The surrounding protein and solvent molecules would be described using a molecular mechanics force field. Such a study could predict the most likely sites of metabolic attack, for instance, hydroxylation on the indole ring, and calculate the energetic barriers for these reactions.

Furthermore, computational studies on melatonin have investigated its role as a free-radical scavenger. etsu.edunih.gov These studies, using density functional theory (DFT), a quantum mechanical method, have shown that melatonin can neutralize hydroxyl radicals through mechanisms involving hydrogen abstraction from the indole nitrogen or radical addition to the indole ring. nih.gov Similar QM/MM investigations could be applied to this compound to assess its antioxidant potential and the stability of the resulting radical intermediates. etsu.edu

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, NBO Analysis)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. buketov.edu.kznih.gov It partitions the crystal space into regions where the electron distribution of a molecule dominates over the sum of the electron distributions of all other molecules in the crystal. scispace.com By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, one can generate a two-dimensional "fingerprint" plot that summarizes the types and relative significance of intermolecular contacts. buketov.edu.kznih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

Intermolecular ContactPredicted Contribution to Hirshfeld Surface
H···H~40-50%
C···H/H···C~20-30%
O···H/H···O~10-20%
N···H/H···N~5-10%
C···C (π-π stacking)~2-5%

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a quantum chemical method that provides a detailed description of the electronic structure of a molecule, including charge distribution, hybridization, and hyperconjugative interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.

An NBO analysis of melatonin has provided valuable insights into its electronic properties. nih.gov For instance, it reveals significant hyperconjugative interactions, which contribute to the molecule's stability. nih.gov A key finding from the NBO analysis of melatonin is the delocalization of electron density from donor bonding orbitals to acceptor anti-bonding orbitals, which can be quantified by the second-order perturbation energy, E(2). nih.gov

Applying this to this compound, an NBO analysis would likely show strong intramolecular interactions. For example, the lone pairs on the oxygen and nitrogen atoms of the carbamate group would interact with the antibonding orbitals of adjacent sigma bonds, leading to charge delocalization and stabilization of the molecular structure. The analysis would also quantify the strength of the resonance within the indole ring.

The following table presents hypothetical E(2) values for key hyperconjugative interactions in this compound, based on the analysis of melatonin. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
σ (C-C) in indoleσ* (C-C) in indole~15-20
σ (C-N) in side chainσ* (C-C) in side chain~10-15
LP (O) in carbamateσ* (N-C) in carbamate~20-30
LP (N) in indoleπ* (C=C) in indole~40-50

These computational approaches, while not yet specifically applied to this compound in published literature, provide a robust framework for understanding its chemical behavior at a molecular level.

Future Perspectives and Unexplored Research Avenues for Methyl N 2 1h Indol 3 Yl Ethyl Carbamate

Development of Novel Indole (B1671886) Carbamate (B1207046) Scaffolds with Enhanced Specificity

A primary avenue for future research is the structural modification of the methyl N-[2-(1H-indol-3-yl)ethyl]carbamate scaffold to create novel analogs with improved potency and, crucially, enhanced specificity for biological targets. The versatility of the indole core allows for functionalization at multiple positions, which can significantly influence target binding and pharmacokinetic properties. nih.gov

Key future research directions include:

Systematic Substitution: Exploring substitutions on the indole ring, particularly at the C4, C5, C6, and C7 positions, can modulate electronic properties and create new interaction points with target proteins.

Linker Modification: Altering the length and rigidity of the ethyl linker could optimize the orientation of the carbamate and indole moieties within a target's binding site.

Carbamate Group Variation: Replacing the methyl group of the carbamate with larger or more complex alkyl or aryl substituents can impact stability and hydrogen bonding capacity, a key feature of carbamate interactions. nih.gov The carbamate moiety itself is recognized for its ability to act as a stable surrogate for peptide bonds, enhancing metabolic stability. acs.org

The creation of a diverse library of these analogs, guided by computational modeling, would be a critical step. Such a library would serve as a valuable resource for screening against various biological targets to identify compounds with high specificity, thereby minimizing off-target effects.

Table 1: Potential Scaffold Modifications and Their Rationale

Modification Site Proposed Change Rationale for Enhanced Specificity
Indole Ring Addition of halogen, methoxy (B1213986), or nitro groups at C5 To alter electronic distribution and explore new binding pockets.
Ethyl Linker Introduction of conformational constraints (e.g., cyclopropane) To reduce flexibility and lock the molecule into a bioactive conformation, increasing affinity for a specific target.
Carbamate Nitrogen Alkylation or acylation To probe steric tolerance and introduce new hydrogen bond donors/acceptors.
Carbamate Oxygen Replacement of methyl group with larger alkyl or aryl groups To improve hydrophobic interactions and modulate metabolic stability.

Identification and Characterization of New Biological Targets

While the specific biological targets of this compound are not well-defined, the broader class of indole derivatives is known to interact with a wide range of proteins. nih.gov Future research should focus on unbiased screening approaches to identify and validate novel targets for this compound and its derivatives.

Unexplored research avenues in this area include:

Phenotypic Screening: Utilizing high-content screening (HCS) in disease-relevant cell models (e.g., cancer, neurodegenerative diseases) can uncover novel biological activities without a preconceived target. researchgate.net

Target Deconvolution: For compounds that show interesting phenotypic effects, techniques such as chemical proteomics (e.g., activity-based protein profiling) can be employed to identify the specific protein targets.

Exploration of Known Target Classes: Based on the activities of similar molecules, screening against specific target families is a logical step. For instance, indole-2-carboxamides have been investigated as agonists for the TRPV1 ion channel, a target in pain and inflammation research. mdpi.com Similarly, other indole amides have shown activity against the mycobacterial MmpL3 transporter, a target for tuberculosis. nih.gov Carbamate-containing molecules are also well-known inhibitors of cholinesterases, relevant in neurodegenerative diseases. nih.govnih.gov

Table 2: Potential Biological Target Classes for Indole Carbamates

Target Class Rationale Example from Related Compounds
Protein Kinases Indole is a common scaffold in kinase inhibitors. Various indole derivatives target kinases involved in cancer cell proliferation.
G-Protein Coupled Receptors (GPCRs) Tryptamine (B22526) is a precursor to neurotransmitters that act on GPCRs. Serotonin (B10506) (5-hydroxytryptamine) acts on 5-HT receptors. nih.gov
Ion Channels Indole amides have shown modulatory activity on ion channels. Indole-2-carboxamides act as agonists of the TRPV1 channel. mdpi.com
Hydrolases The carbamate moiety is a known pharmacophore for inhibiting serine hydrolases. Carbamate derivatives are potent inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov
Microtubules The indole ring is a feature of several microtubule-destabilizing agents. Vinca (B1221190) alkaloids, complex indole-containing natural products, are classic anti-mitotic agents. mdpi.com

Application of Advanced Synthetic Methodologies for Diversification

To explore the chemical space around this compound, the application of modern, efficient, and diverse synthetic strategies is essential. Traditional synthetic methods can be laborious, but recent advances offer powerful tools for creating large libraries of complex molecules from simple starting materials.

Future synthetic efforts should leverage methodologies such as:

Diversity-Oriented Synthesis (DOS): This strategy allows for the rapid creation of a wide range of structurally diverse molecules from a common intermediate. nih.gov Applying DOS principles would enable the generation of indole carbamates with varied ring systems and stereochemistry.

Complexity-to-Diversity (Ctd) Strategies: This approach uses complex, readily available natural products (like indole alkaloids) as starting points and applies ring-distortion reactions to generate novel, complex scaffolds. researchgate.net

Metal-Catalyzed Cross-Coupling and C-H Functionalization: These powerful reactions allow for the direct and selective introduction of new chemical groups onto the indole scaffold, bypassing the need for multi-step pre-functionalization. eurekalert.org Recent developments in transition metal-catalyzed cyclization reactions also provide new routes to indole synthesis. rsc.orgresearchgate.net

Biomimetic Synthesis: Taking inspiration from the biosynthetic pathways of complex indole alkaloids can lead to novel and efficient synthetic routes. nih.gov

These advanced methods will be instrumental in generating the novel scaffolds needed for the biological screening campaigns described in the previous sections.

Integration of Omics Data in Mechanistic Research

Understanding the mechanism of action of a bioactive compound is crucial for its development. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful, unbiased approach to elucidating how a compound like this compound affects cellular systems. frontiersin.org

Future research should incorporate:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression can reveal the cellular pathways that are modulated. This can provide clues about the compound's mechanism and potential targets.

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications following compound treatment, offering a more direct link to cellular function.

Metabolomics: Analyzing the changes in small-molecule metabolites can reveal the impact of the compound on cellular metabolism and identify affected enzymatic pathways. nih.gov

Integrating these different omics datasets can provide a holistic view of the compound's cellular effects, generate new hypotheses about its mechanism of action, and help identify potential biomarkers of its activity. nih.govunimi.it The challenges in integrating and interpreting these large datasets can be addressed through emerging bioinformatics and machine learning approaches. acs.org

Collaborative Research Initiatives in Indole Carbamate Chemical Biology

Advancing the study of this compound and its derivatives from a simple chemical entity to a validated chemical probe or therapeutic lead will require a multidisciplinary, collaborative effort. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from various fields.

Key areas for future collaboration include:

Academia-Industry Partnerships: Collaborations between academic labs with expertise in synthetic chemistry and molecular biology and industrial partners with high-throughput screening and drug development capabilities can accelerate the research pipeline.

Open Science Initiatives: Sharing compound libraries, screening data, and protocols through open platforms can prevent duplication of effort and foster a more collaborative research environment. This allows different research groups to test the same compounds for different biological activities, maximizing the value of the synthesized molecules.

Consortia of Experts: Forming consortia of synthetic chemists, computational biologists, pharmacologists, and clinicians can facilitate a more comprehensive approach to studying indole carbamates, from initial design and synthesis to preclinical and potentially clinical evaluation.

Such collaborative initiatives will be essential to fully explore the potential of this and related indole carbamate scaffolds and to translate basic research findings into tangible applications.

Q & A

Q. What are the recommended synthetic routes for methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-(1H-indol-3-yl)ethylamine with methyl chloroformate under basic conditions. To optimize yields:
  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
  • Maintain a temperature range of 0–5°C during the reaction to suppress side reactions like over-alkylation .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography. Yields >75% are achievable with stoichiometric control .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Confirm structure using 1H^1H-NMR (DMSO-d6: δ ~8.1 ppm for indole NH, δ ~3.6 ppm for carbamate OCH3) and 13C^{13}C-NMR (δ ~155 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 205.1 (calculated monoisotopic mass: 204.09) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity >98% .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Screen against acetylcholinesterase or kinases via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) for this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; HSQC can differentiate indole CH from carbamate CH2 groups .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify conformational isomers .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer :
  • Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbamate moiety .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation) to improve cellular uptake .

Q. How can factorial design be applied to optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a 23^3 factorial design varying temperature (0°C vs. 25°C), solvent (THF vs. DCM), and base (Et3N vs. NaHCO3) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 5°C, DCM, Et3N) for >90% yield .

Q. What advanced spectroscopic techniques are critical for studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like serum albumin .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., cytochrome P450) .
  • ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-evaluate Docking Parameters : Adjust protonation states (e.g., indole NH vs. carbamate) in molecular docking (AutoDock Vina) .
  • Metabolite Screening : Use LC-MS to identify in vitro degradation products that may alter activity .
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.